(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene
Overview
Description
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene is a chiral organic compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentene ring substituted with benzyloxy and benzyloxymethyl groups, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentene.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Cyclopentene Ring: The protected intermediate undergoes a ring-closing metathesis reaction to form the cyclopentene ring.
Deprotection: The benzyl protecting groups are removed using hydrogenation over palladium on carbon.
Industrial Production Methods
Industrial production of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing metathesis and efficient catalytic systems for the deprotection steps.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas over a palladium catalyst can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or benzyloxymethyl groups using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas over palladium on carbon.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene involves its interaction with specific molecular targets. The benzyloxy and benzyloxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclopentene ring provides a rigid framework that can enhance the selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclohexene: Similar structure but with a cyclohexene ring.
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentane: Similar structure but with a cyclopentane ring.
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-4-cyclopentene: Similar structure but with a different substitution pattern on the cyclopentene ring.
Uniqueness
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its rigid cyclopentene ring and the presence of benzyloxy and benzyloxymethyl groups make it a valuable compound for studying stereochemical effects and developing chiral molecules.
Properties
IUPAC Name |
[(1R,5S)-5-phenylmethoxycyclopent-2-en-1-yl]methoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWCVLXNCRBOO-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153740 | |
Record name | [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191480-69-0 | |
Record name | [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191480-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901153740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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